2-Methyl-5-(3-thienyl)pyridine
Overview
Description
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . It is also known as Chattopadhyay’s PYT Ligand .
Synthesis Analysis
One method for synthesizing 2-methylpyridines involves the α-methylation of substituted pyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(3-thienyl)pyridine is C10H9NS . It has a molecular weight of 175.25 .Chemical Reactions Analysis
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .Physical And Chemical Properties Analysis
2-Methyl-5-(3-thienyl)pyridine is a powder with a melting point of 45-47 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Luminescence Properties in Platinum Complexes
- Research on cyclometallated platinum complexes using derivatives of 2-(2-thienyl)pyridine, including 2-Methyl-5-(3-thienyl)pyridine, has revealed significant insights into their luminescence properties. These platinum complexes exhibit luminescent behavior, useful in photophysical applications (Kozhevnikov et al., 2009).
Electropolymerization Applications
- The compound has been involved in the synthesis and electropolymerization of 3,5-dithienylpyridines. These activities are critical in developing new electrochromic polymers, which are essential in various electronic and optical applications (Krompiec et al., 2008).
Photophysical Characterization
- Studies have been conducted on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including those similar to 2-Methyl-5-(3-thienyl)pyridine, highlighting their potential in antitumor applications. These compounds exhibit notable fluorescence in different mediums, which could be leveraged in medical imaging and drug delivery (Carvalho et al., 2013).
Synthesis of Disperse Dyes
- The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which can be linked to the family of compounds like 2-Methyl-5-(3-thienyl)pyridine, has been explored for their application as disperse dyes in textile industries. These derivatives show promising characteristics for polyester fiber dyeing (Ho, 2005).
Catalysis in Organic Synthesis
- The molecule has been referenced in studies related to the catalysis of organic reactions. For instance, the influence of thienyl groups on the oligomerization of ethylene by cobalt(II) catalysis has been examined, underscoring the role of such compounds in catalytic processes (Bianchini et al., 2007).
Safety And Hazards
Future Directions
2-Methyl-5-(3-thienyl)pyridine has been used in a medicinal chemistry project to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . It is a valuable chemical product that has been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
properties
IUPAC Name |
2-methyl-5-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-thienyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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